molecular formula C23H30Cl3N5O3 B1662470 Azimilide hydrochloride CAS No. 149888-94-8

Azimilide hydrochloride

Cat. No. B1662470
CAS RN: 149888-94-8
M. Wt: 530.9 g/mol
InChI Key: HHPSICLSNHCSNZ-DSHYBBOZSA-N
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Description

Azimilide hydrochloride, also known as Azimilide, is an investigational class III anti-arrhythmic drug . It is used to control abnormal heart rhythms . It blocks both the fast and slow components of the delayed rectifier cardiac potassium channels . It is not approved for use in any country but is currently in clinical trials in the United States .


Molecular Structure Analysis

This compound has a molecular formula of C23H28ClN5O3 . Its molecular weight is 457.96 g/mol . The InChI key of this compound is MREBEPTUUMTTIA-PCLIKHOPSA-N .

In Vivo

Azimilide hydrochloride has been studied extensively in vivo and has been found to have a variety of pharmacological effects. In animal studies, this compound has been found to have antiarrhythmic effects, including the prevention of ventricular tachycardia, ventricular fibrillation, and atrial fibrillation. This compound has also been found to have antianginal, antihypertensive, and antithrombotic effects.

In Vitro

Azimilide hydrochloride has also been studied extensively in vitro and has been found to have a variety of biochemical and physiological effects. This compound has been found to modulate the activity of calcium ions, potassium channels, and the sympathetic nervous system. This compound has also been found to have anti-inflammatory, antioxidant, and antifungal effects.

Mechanism of Action

Target of Action

Azimilide hydrochloride primarily targets the Potassium voltage-gated channel subfamily E member 1 , Potassium voltage-gated channel subfamily KQT member 1 , and Potassium voltage-gated channel subfamily H member 2 . These channels are responsible for the rectifier potassium currents in cardiac cells .

Mode of Action

This compound blocks both the slowly conducting (I(Ks)) and rapidly conducting (I(Kr)) rectifier potassium currents in cardiac cells . This differs from other class III agents that block I(Kr) exclusively or in combination with sodium, calcium, or transient outward (I(to)) potassium current channels . It also has blocking effects on sodium (I(Na)) and calcium currents (I(CaL)) .

Biochemical Pathways

The action of azimilide is directed to the different currents present in atrial and ventricular cardiac myocytes . It principally blocks I(Kr), and I(Ks), with much weaker effects on I(Na), I(Ca), I(NCX) and I(K.Ach) . The I(Kr) (rapid) and I(Ks) (slow) are inward rectifier potassium currents, responsible for repolarizing cardiac myocytes towards the end of the cardiac action potential .

Pharmacokinetics

This compound exhibits excellent oral absorption . The metabolic fate of azimilide in humans is unusual as it undergoes a cleavage in vivo resulting in the formation of two classes of structurally distinct metabolites . One study has shown that a cleaved metabolite, 4-chloro-2-phenyl furoic acid was present at high concentration in plasma, while other plasma metabolites, azimilide N-oxide, and a cleaved hydantoin metabolite were present at lower concentrations than azimilide .

Result of Action

This compound slows repolarization of the heart and prolongs the QT interval of the electrocardiogram . Prolongation of atrial or ventricular repolarization can provide an anti-arrhythmic benefit in patients with heart rhythm disturbances . In rare cases, excessive prolongation of ventricular repolarization by azimilide can result in predisposition towards severe ventricular arrhythmias .

Action Environment

The action of this compound is influenced by the environment within the cardiac myocytes where it acts. The blockage of potassium currents exhibits reverse use-dependence, i.e., the channel blocking effect wanes at faster pulsing rates of the cell . This suggests that the efficacy of azimilide may be influenced by the rate of cardiac contractions.

Biological Activity

Azimilide hydrochloride has been found to have a variety of biological activities, including antiarrhythmic, antianginal, antihypertensive, and antithrombotic effects. This compound has also been found to have anti-inflammatory, antioxidant, and antifungal effects. In addition, this compound has been found to modulate the activity of calcium ions, potassium channels, and the sympathetic nervous system.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to modulate the activity of calcium ions, potassium channels, and the sympathetic nervous system. In addition, this compound has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammation-causing substances.

Advantages and Limitations for Lab Experiments

The use of Azimilide hydrochloride in laboratory experiments has a number of advantages and limitations. One advantage of this compound is that it is a highly potent compound with a wide range of biological activities. In addition, this compound is relatively easy to synthesize and is relatively stable. However, this compound is also a highly toxic compound and should be handled with extreme care.

Future Directions

The potential applications of Azimilide hydrochloride are numerous and are still being explored. Future research could focus on further elucidating the mechanism of action of this compound, as well as exploring its potential therapeutic applications. In addition, further research could focus on the development of new synthetic methods for the production of this compound and the development of novel formulations of this compound. Other potential areas of research include the exploration of this compound’s potential as an anti-cancer agent, its potential as an anti-inflammatory agent, and its potential as an antifungal agent.

Safety and Hazards

Azimilide hydrochloride carries some risk of torsade de pointes and rarely, neutropoenia . It is also known that in rare cases, excessive prolongation of ventricular repolarization by this compound can result in predisposition towards severe ventricular arrhythmias .

Biochemical Analysis

Biochemical Properties

Azimilide hydrochloride primarily blocks I Kr and I Ks currents present in atrial and ventricular cardiac myocytes . These are inward rectifier potassium currents responsible for repolarizing cardiac myocytes towards the end of the cardiac action potential . The blockage of these currents results in an increase of the QT interval and a prolongation of atrial and ventricular refractory periods .

Cellular Effects

This compound slows the repolarization of the heart and prolongs the QT interval of the electrocardiogram . This prolongation of atrial or ventricular repolarization can provide an anti-arrhythmic benefit in patients with heart rhythm disturbances . In rare cases, excessive prolongation of ventricular repolarization by this compound can result in predisposition towards severe ventricular arrhythmias .

Molecular Mechanism

The mechanism of action of this compound is to block both the slowly conducting (I (Ks)) and rapidly conducting (I (Kr)) rectifier potassium currents in cardiac cells . This differs from other class III agents that block I (Kr) exclusively or in combination with sodium, calcium, or transient outward (I (to)) potassium current channels . It also has blocking effects on sodium (I (Na)) and calcium currents (I (CaL)) .

Dosage Effects in Animal Models

In animal models, this compound was effective in terminating both atrial and ventricular arrhythmias . It also demonstrated antifibrillatory efficacy in a canine model of sudden cardiac death

Metabolic Pathways

The metabolic fate of this compound in humans is unusual as it undergoes a cleavage in vivo resulting in the formation of two classes of structurally distinct metabolites . The contributing pathways for metabolism of this compound, identified through in vitro and in-vivo studies, were CYPs 1A1 (est. 28%), 3A4/5 (est. 20%), 2D6 (< 1%), FMO (est. 14%), and cleavage (35%) .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Azimilide hydrochloride involves the reaction of 2-amino-3-methylbenzoic acid with 2-(2,6-dichlorophenylamino)-2-methylpropanamide followed by hydrochloric acid treatment.", "Starting Materials": [ "2-amino-3-methylbenzoic acid", "2-(2,6-dichlorophenylamino)-2-methylpropanamide", "Hydrochloric acid" ], "Reaction": [ "2-amino-3-methylbenzoic acid is reacted with 2-(2,6-dichlorophenylamino)-2-methylpropanamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.", "The resulting intermediate is then treated with hydrochloric acid to form Azimilide hydrochloride.", "The product is isolated by filtration, washed with water, and dried under vacuum." ] }

CAS RN

149888-94-8

Molecular Formula

C23H30Cl3N5O3

Molecular Weight

530.9 g/mol

IUPAC Name

1-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione;dihydrochloride

InChI

InChI=1S/C23H28ClN5O3.2ClH/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18;;/h4-9,16H,2-3,10-15,17H2,1H3;2*1H/b25-16-;;

InChI Key

HHPSICLSNHCSNZ-DSHYBBOZSA-N

Isomeric SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl

SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl

Canonical SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl

synonyms

1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride
2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride
azimilide
azimilide dihydrochloride
azmilide
NE 10064
NE-10064

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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